Cross-Coupling Reactivity: 3-Bromopyridin-2-ol vs. Other Bromopyridines
3-Bromopyridin-2-ol is an effective substrate for Suzuki-Miyaura cross-coupling, enabling the synthesis of chiral heterocyclic biaryls in moderate to good yields with up to 92% enantiomeric excess (ee) [1]. While other bromopyridine isomers may also undergo coupling, the 3-bromo position is particularly favored for generating specific substitution patterns required for pharmaceutical intermediates .
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield and Enantioselectivity |
|---|---|
| Target Compound Data | Moderate to good yields, up to 92% ee |
| Comparator Or Baseline | Other 3-bromopyridine derivatives (class-level) |
| Quantified Difference | Not applicable (class-level comparison) |
| Conditions | Asymmetric Suzuki-Miyaura coupling with chiral ligand L1 |
Why This Matters
This demonstrates the compound's utility in synthesizing chiral heterocyclic biaryls with high enantioselectivity, a key requirement for advanced pharmaceutical intermediates.
- [1] Xia W, Zhang Z, Li Y, Jiang X, Liang H, Zhang Y, Cao R, Qiu L. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. 2019;17(9):2351-2355. View Source
